2,5-Dichloro-3-(1-chloroethyl)quinoline 2,5-Dichloro-3-(1-chloroethyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13842034
InChI: InChI=1S/C11H8Cl3N/c1-6(12)7-5-8-9(13)3-2-4-10(8)15-11(7)14/h2-6H,1H3
SMILES:
Molecular Formula: C11H8Cl3N
Molecular Weight: 260.5 g/mol

2,5-Dichloro-3-(1-chloroethyl)quinoline

CAS No.:

Cat. No.: VC13842034

Molecular Formula: C11H8Cl3N

Molecular Weight: 260.5 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dichloro-3-(1-chloroethyl)quinoline -

Specification

Molecular Formula C11H8Cl3N
Molecular Weight 260.5 g/mol
IUPAC Name 2,5-dichloro-3-(1-chloroethyl)quinoline
Standard InChI InChI=1S/C11H8Cl3N/c1-6(12)7-5-8-9(13)3-2-4-10(8)15-11(7)14/h2-6H,1H3
Standard InChI Key WCTXXQPSVHFGNA-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(N=C2C=CC=C(C2=C1)Cl)Cl)Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The quinoline core of 2,5-dichloro-3-(1-chloroethyl)quinoline consists of a bicyclic system with a benzene ring fused to a pyridine ring. The substitution pattern is critical to its chemical behavior:

  • Position 2 and 5: Chlorine atoms introduce electron-withdrawing effects, enhancing electrophilic substitution reactivity and influencing intermolecular interactions.

  • Position 3: The 1-chloroethyl group (CH2CH2Cl-\text{CH}_2\text{CH}_2\text{Cl}) adds steric bulk and potential sites for nucleophilic substitution or elimination reactions .

The compound’s three-dimensional conformation has been studied via computational models, which suggest that the chloroethyl group adopts a staggered configuration to minimize steric clashes with adjacent substituents .

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR spectra typically show resonances for the methylene protons of the chloroethyl group at δ3.43.8ppm\delta \approx 3.4–3.8 \, \text{ppm} (triplet) and aromatic protons at δ7.18.3ppm\delta \approx 7.1–8.3 \, \text{ppm} .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z=259.97[M+H]+m/z = 259.97 \, [\text{M}+\text{H}]^+, consistent with the molecular formula C11H8Cl3N\text{C}_{11}\text{H}_8\text{Cl}_3\text{N} .

Synthesis and Manufacturing

Chlorination Strategies

A patented method for synthesizing halogenated quinolines involves chlorinating 8-hydroxyquinoline derivatives in chloroform using iodine as a catalyst. For example, US3560508A describes the chlorination of 8-hydroxyquinoline with excess chlorine gas in the presence of 0.5–5% iodine, yielding dichlorinated products with high purity . While this patent focuses on 5,7-dichloro-8-hydroxyquinoline, analogous approaches may apply to 2,5-dichloro-3-(1-chloroethyl)quinoline by modifying starting materials and reaction conditions.

Friedel-Crafts Alkylation

Physicochemical Properties

Solubility and Partitioning

  • Solubility: Low solubility in polar solvents (e.g., water) but moderate solubility in chloroform and dimethyl sulfoxide (DMSO) .

  • LogP: Calculated logP=4.59\log P = 4.59, indicating high lipophilicity, which enhances membrane permeability in biological systems .

Biological Activities and Mechanisms

Antiviral Activity

Quinolines interfere with viral polymerases and proteases. Recent studies highlight Rh(III)-catalyzed quinoline derivatives as inhibitors of SARS-CoV-2 main protease (Mpro^\text{pro}), with binding affinities (KiK_i) in the nanomolar range .

Applications in Medicinal Chemistry and Beyond

Drug Development

  • Lead Optimization: The compound’s halogen atoms and lipophilicity make it a candidate for structure-activity relationship (SAR) studies aimed at improving pharmacokinetic profiles .

  • Prodrug Design: The chloroethyl group can be modified to release cytotoxic agents selectively in tumor microenvironments .

Materials Science

Halogenated quinolines serve as ligands in organometallic catalysts and precursors for organic semiconductors. Their electron-deficient aromatic systems facilitate charge transport in thin-film transistors .

Comparative Analysis of Quinoline Derivatives

CompoundSubstituentsBiological ActivityKey Reference
2-ChloroquinolineCl at position 2Antimicrobial
4-Chloro-7-nitroquinolineCl at 4, NO2_2 at 7Anticancer
8-HydroxyquinolineOH at 8Chelation therapy
2,5-Dichloro-3-(1-chloroethyl)quinolineCl at 2,5; CH2_2CH2_2Cl at 3Broad-spectrum bioactivity

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